N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide
Overview
Description
N’-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide is a chemical compound with a unique structure characterized by the presence of amino and dicyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide typically involves the reaction of (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with an alkoxyamine (NH₂OR) under specific conditions. This reaction yields the desired compound in high yield . The reaction conditions often include the use of ethanolic NaOH solution for cyclization, or ethyl acetate with DBU as a base .
Industrial Production Methods
Industrial production methods for N’-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide are designed to maximize yield and efficiency. These methods often involve low-temperature conditions and short reaction times to enhance the yield of the desired product . The use of diaminomaleonitrile as a starting material is common in these industrial processes .
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide undergoes various chemical reactions, including:
Cyclization: This compound can cyclize to form 5-amino-4-cyanoimidazoles when reacted with ethanolic NaOH solution.
Substitution: The compound can also undergo substitution reactions, particularly with alkoxyamines, leading to the formation of amidoximes.
Common Reagents and Conditions
Common reagents used in the reactions of N’-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide include ethanolic NaOH, ethyl acetate, and DBU . These reagents facilitate the cyclization and substitution reactions, leading to the formation of various products.
Major Products Formed
The major products formed from the reactions of N’-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide include 5-amino-4-cyanoimidazoles and amidoximes
Scientific Research Applications
N’-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity . This interaction can lead to various biological effects, including the inhibition of specific enzymes and the modulation of cellular processes .
Comparison with Similar Compounds
N’-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide can be compared with other similar compounds, such as (Z)-N-(2-amino-1,2-dicyanovinyl)formamide and its derivatives . These compounds share similar structural features but differ in their reactivity and applications. The unique structure of N’-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide makes it particularly valuable for specific applications in chemistry and biology .
List of Similar Compounds
Properties
IUPAC Name |
N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-1-4(9)5(2-7)10-3-8/h3H,9H2,(H2,8,10)/b5-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWVYROMILUUHH-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=C(C#N)N)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/C(=C(/C#N)\N)/C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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